REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[O:12][CH:13]=[CH:14][N:15]=2)=[CH:7][CH:6]=1)(=O)C>CO>[O:12]1[CH:13]=[CH:14][N:15]=[C:11]1[C:8]1[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][CH:7]=1
|
Name
|
4-(2-oxazolyl)phenyl acetate
|
Quantity
|
44.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C=1OC=CN1
|
Name
|
potassium carbonate KOH
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at ambient temperature for 1 hour under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Methanol was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was treated with concentrated hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
to give a slurry with a pH of 6
|
Type
|
CUSTOM
|
Details
|
The precipitated solid was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 35 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NC=C1)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: CALCULATEDPERCENTYIELD | 789.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |